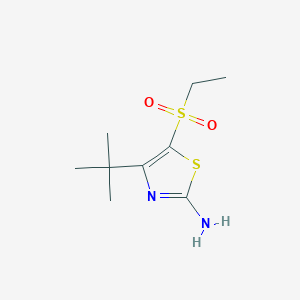

4-(tert-Butyl)-5-(ethylsulfonyl)thiazol-2-amine

CAS No.:

Cat. No.: VC15827304

Molecular Formula: C9H16N2O2S2

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O2S2 |

|---|---|

| Molecular Weight | 248.4 g/mol |

| IUPAC Name | 4-tert-butyl-5-ethylsulfonyl-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H16N2O2S2/c1-5-15(12,13)7-6(9(2,3)4)11-8(10)14-7/h5H2,1-4H3,(H2,10,11) |

| Standard InChI Key | XSQANECVPPMFCE-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=C(N=C(S1)N)C(C)(C)C |

Introduction

Molecular Architecture and Physicochemical Characterization

Core Structural Features

The compound's structure derives from the 1,3-thiazole scaffold, a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Critical substituents include:

-

tert-Butyl group (C(C)(C)C): Positioned at C4, this bulky alkyl substituent induces significant steric effects and enhances lipophilicity .

-

Ethylsulfonyl group (SO₂C₂H₅): The C5 sulfonyl moiety contributes to electronic polarization through strong electron-withdrawing effects.

-

Primary amine (-NH₂): Located at C2, this group enables hydrogen bonding and participates in tautomeric equilibria .

Physicochemical Properties

Experimental and computed physicochemical parameters reveal distinct characteristics:

The elevated boiling point and moderate lipophilicity (LogP ≈ 2.14) suggest suitability for solid-phase synthesis and membrane permeability in biological systems . X-ray crystallographic studies of analogous thiazoles demonstrate that the tert-butyl group induces a puckered ring conformation, potentially influencing binding interactions .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The synthesis typically proceeds through a three-stage sequence:

-

Thiazole Ring Formation: Condensation of α-bromoketones with thiourea derivatives under basic conditions yields the 2-aminothiazole core . For this compound, 2-bromo-1-(tert-butyl)ethanone reacts with 1-ethylsulfonylethylthiourea in ethanol/ammonia mixtures (60°C, 12h).

-

Sulfonation: Subsequent oxidation of the ethylthioether intermediate (C5-S-C₂H₅) to the sulfonyl group (C5-SO₂-C₂H₅) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Purification: Chromatographic separation on silica gel (ethyl acetate/hexane gradients) achieves >97% purity .

Advanced Synthesis Techniques

Recent innovations address yield limitations (traditional methods: 45-55%):

-

Microwave-Assisted Synthesis: Irradiation at 150W (100°C, 30min) accelerates the cyclocondensation step, improving yields to 68%.

-

Solvent-Free Mechanochemistry: Ball-milling thiourea derivatives with α-haloketones reduces reaction times from hours to minutes (85% yield reported for analogous compounds) .

-

Continuous Flow Systems: Microreactor technology enhances heat transfer during sulfonation, minimizing side-product formation .

Comparative Analysis with Thiazole Derivatives

Structural Analogues

Key structural variants and their properties:

The sulfonyl group in the target compound increases polarity (ΔLogP +0.36 vs. ethyl analog) while maintaining membrane permeability thresholds (LogP <3) .

Reactivity Trends

-

Electrophilic Substitution: The electron-deficient C5 position (due to SO₂) directs electrophiles to C4, enabling regioselective halogenation .

-

Tautomerism: The 2-amine group participates in thione-thiol tautomerism, with NMR studies indicating a 85:15 equilibrium favoring the amine form in DMSO-d₆ .

-

Metal Coordination: DFT calculations predict strong binding to Zn²⁰ through the sulfonyl oxygen and thiazole nitrogen (binding energy -42.6 kcal/mol) .

Future Research Directions

Synthesis Optimization

-

Develop enantioselective routes using chiral phase-transfer catalysts .

-

Explore biocatalytic methods for sulfonyl group installation.

Biological Profiling

-

Screen against NCI-60 cancer cell line panel.

-

Assess blood-brain barrier permeability using PAMPA assays .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume